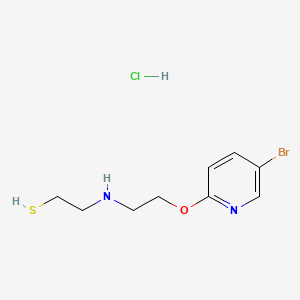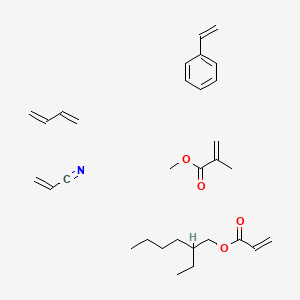
Buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is composed of multiple monomers, each contributing unique properties to the final material. The combination of these monomers results in a polymer with enhanced mechanical, thermal, and chemical properties, making it suitable for a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the copolymerization of 2-Propenoic acid, 2-methyl-, methyl ester, 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 2-propenenitrile. The process typically employs free radical polymerization, a method that uses free radicals to initiate the polymerization of monomers.
Initiation: The process begins with the generation of free radicals, often through the decomposition of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Propagation: The free radicals react with the monomers, forming a growing polymer chain. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired molecular weight and polymer composition.
Termination: The polymerization process is terminated by combining two free radicals, resulting in a stable polymer chain.
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors, often using emulsion or solution polymerization techniques. Emulsion polymerization involves dispersing the monomers in water with the help of surfactants, while solution polymerization uses organic solvents. These methods allow for better control over the polymerization process and the properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of carbonyl and hydroxyl groups on the polymer chain.
Reduction: Reducing agents can break down certain functional groups, altering the polymer’s properties.
Substitution: Functional groups on the polymer chain can be substituted with other groups, modifying the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired modifications.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like Lewis acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids and alcohols, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent mechanical and chemical properties.
Wirkmechanismus
The polymer exerts its effects through various mechanisms, depending on its application. In drug delivery systems, for example, the polymer matrix can encapsulate active pharmaceutical ingredients, releasing them in a controlled manner. The molecular targets and pathways involved include:
Encapsulation and Release: The polymer matrix encapsulates the drug molecules, protecting them from degradation and releasing them over time.
Biocompatibility: The polymer’s biocompatible nature ensures minimal adverse reactions when used in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.
Poly(butyl acrylate): Offers excellent flexibility and is used in adhesives and sealants.
Poly(styrene): Known for its rigidity and used in packaging and insulation materials.
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile results in a polymer with a balance of flexibility, strength, and chemical resistance. This makes it suitable for applications that require a combination of these properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
41585-11-9 |
|---|---|
Molekularformel |
C31H45NO4 |
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6.C3H3N/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
InChI-Schlüssel |
SWAVLYPJCFZYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
41585-11-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


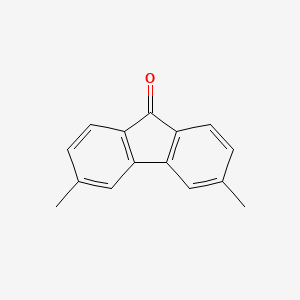
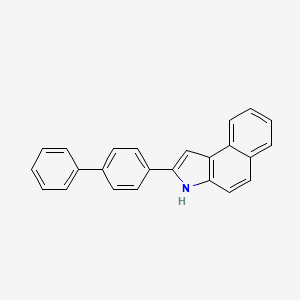
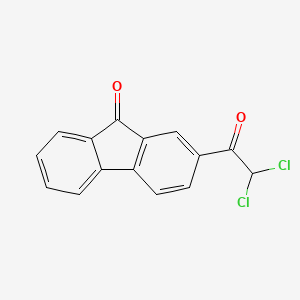
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
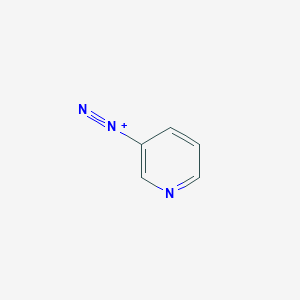
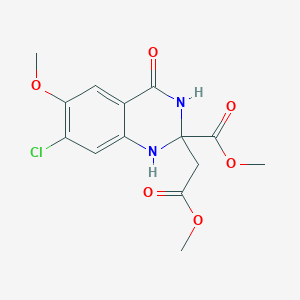
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
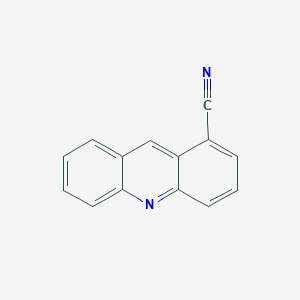
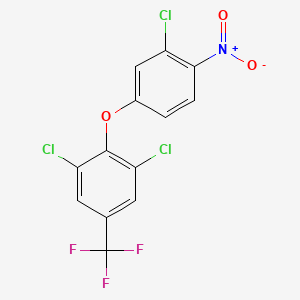

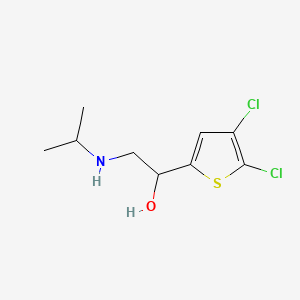
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
